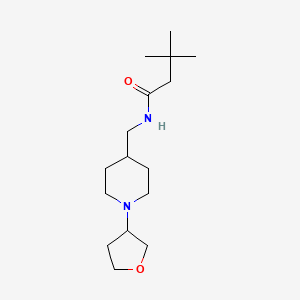

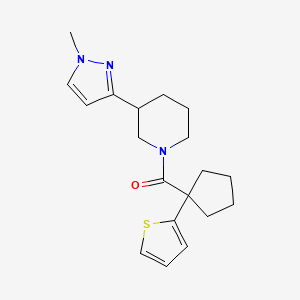

3,3-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3,3-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide" is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological properties. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that can offer insights into the chemical behavior and potential applications of the molecule .

Synthesis Analysis

The synthesis of related butanamide compounds involves multiple steps, including the formation of amide bonds and the introduction of various functional groups to achieve the desired pharmacological activity. For instance, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide, which showed potent gastric acid antisecretory activity, involved the preparation of butanamides with a specific pharmacophore . Similarly, the synthesis of (S)-N-(3,5-dimethylphenyl)-3-methyl-2-(N-methylformamido)butanamide was achieved through a sequence of N-methylation, mixed anhydride generation, and amide formation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods. For example, the vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were analyzed using Fourier-Transform Infrared and Raman spectroscopy, and the geometrical parameters were confirmed with X-ray diffraction (XRD) data . Additionally, the crystal structure of N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide was determined by XRD, revealing conformational details and nitrogen pyramidality . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of butanamide derivatives can be inferred from molecular orbital studies, such as the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the HOMO and LUMO energies of 2,2-diphenyl-4-(piperidin-1-yl)butanamide suggest that charge transfer occurs within the molecule, which can influence its reactivity . Moreover, the synthesis of substituted piperidines from N,N-bis[(benzotriazol-1-yl)methyl]amines indicates that these compounds can undergo reactions with allyltrimethylsilanes to yield piperidine derivatives . These findings can provide a basis for predicting the chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical properties of butanamide derivatives, such as solubility and melting point, are important for their practical application. For example, (S)-N-(3,5-dimethylphenyl)-3-methyl-2-(N-methylformamido)butanamide is described as a white or yellowish-white powder with a specific melting range and solubility in chloroform . These properties are essential for the formulation and delivery of the compound as a potential drug. The chemical properties, such as the electrostatic potential, can be studied through molecular electrostatic potential (MEP) analysis, which identifies regions of the molecule that are susceptible to nucleophilic or electrophilic attack .

Zukünftige Richtungen

The future directions of “3,3-dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butanamide” could involve further exploration of its potential in drug discovery and material synthesis. Its unique structure and the wide range of bioactivities demonstrated by piperidone derivatives suggest that it holds promise for groundbreaking research .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including atp-competitive inhibition . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . These pathways can have downstream effects on various biological processes, including cell proliferation, survival, and immune response .

Pharmacokinetics

It is known that similar compounds, such as 4-benzyl-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Similar compounds, such as indole derivatives, have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Eigenschaften

IUPAC Name |

3,3-dimethyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)10-15(19)17-11-13-4-7-18(8-5-13)14-6-9-20-12-14/h13-14H,4-12H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIMSZIELCOQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1CCN(CC1)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3002778.png)

![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)

![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3002792.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)